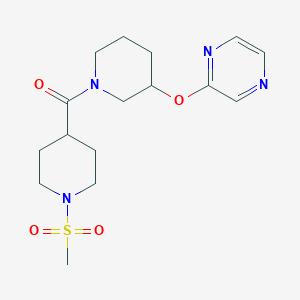

(1-(Methylsulfonyl)piperidin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(Methylsulfonyl)piperidin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone, also known as MPMP, is a chemical compound that has been studied for its potential use in scientific research. MPMP is a small molecule that has been shown to have potential applications in the fields of neuroscience and pharmacology.

Scientific Research Applications

Metabolism and Drug Interaction Studies

Research involving compounds with complex structures such as "(1-(Methylsulfonyl)piperidin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone" often focuses on understanding their metabolism and interactions within biological systems. For instance, studies on metabolism and disposition of novel therapeutic agents help identify metabolic pathways, potential drug interactions, and elimination routes, which are crucial for drug development and safety assessments (Liu et al., 2017).

Toxicology and Safety Evaluation

Compounds with similar functionalities are subject to toxicological evaluations to understand their safety profile. For example, the investigation of perfluorinated compounds (PFCs) in human samples across different populations provides valuable information on environmental exposure, potential health risks, and the need for regulatory actions (Calafat et al., 2007).

Pharmacological Applications

Research into specific receptor antagonists and their effects on learning and memory provides insights into the pharmacological applications of novel compounds. For instance, studies on the effects of mGlu receptor antagonists on negatively reinforced learning could be relevant for understanding how structurally similar compounds might interact with neurotransmitter systems to modulate behavior and cognitive functions (Gravius et al., 2005).

Environmental Impact and Exposure Assessment

Investigating the presence and impact of chemical compounds in the environment and their bioaccumulation in humans is another important research application. Studies on the occurrence of toxic chemicals in dairy products, for example, help assess human exposure levels and potential health risks, guiding public health policies and consumer safety measures (Xing et al., 2016).

properties

IUPAC Name |

(1-methylsulfonylpiperidin-4-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O4S/c1-25(22,23)20-9-4-13(5-10-20)16(21)19-8-2-3-14(12-19)24-15-11-17-6-7-18-15/h6-7,11,13-14H,2-5,8-10,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPRJQMKLPYHQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCCC(C2)OC3=NC=CN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(Methylsulfonyl)piperidin-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethenylsulfonyl-N-[2-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]propanamide](/img/structure/B2379233.png)

![6-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-sulfonamide](/img/structure/B2379238.png)

![2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2379239.png)

![tert-butyl 3-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2379240.png)

![2-{[(4-Bromophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2379254.png)

![N,N-dimethyl-6-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyridazin-3-amine](/img/structure/B2379255.png)